

Spectroscopic data (NMR, IR, MS) of 6-Bromo-2,3-difluorophenol

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Compound of Interest

Compound Name: 6-Bromo-2,3-difluorophenol

Cat. No.: B3213636

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An In-depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-2,3-difluorophenol

This guide provides a comprehensive analysis of the spectroscopic data for 6-Bromo-2,3-difluorophenol (CAS No: 186590-23-8), a key intermediate in pharmaceutical and agrochemical research.^[1] Understanding its distinct spectral features is paramount for unambiguous structural confirmation, purity assessment, and reaction monitoring. This document synthesizes available experimental data with well-established spectroscopic principles to offer a detailed characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

6-Bromo-2,3-difluorophenol is a trisubstituted aromatic compound with the molecular formula C₆H₃BrF₂O and a molecular weight of approximately 208.99 g/mol.^{[2][3]} The strategic placement of bromo, fluoro, and hydroxyl groups on the phenyl ring results in a unique electronic environment, giving rise to a characteristic and information-rich spectroscopic fingerprint. This guide will dissect the expected and observed data from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a foundational reference for researchers.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environments within a molecule. For 6-Bromo-2,3-difluorophenol, the spectrum is defined by the signals from the two aromatic protons and the single hydroxyl proton.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of 6-Bromo-2,3-difluorophenol is expected to show three distinct signals. The aromatic region will feature two multiplets corresponding to the protons on the benzene ring, and a broader signal for the phenolic hydroxyl group.[4] The chemical shifts and coupling patterns are influenced by the electronegativity of the fluorine and oxygen atoms and the anisotropic effects of the benzene ring.

Table 1: ¹H NMR Spectroscopic Data for 6-Bromo-2,3-difluorophenol

Proton Assignment	Chemical Shift (δ) ppm (Predicted)	Multiplicity	Coupling Constants (J) Hz (Predicted)
H-4	6.8 - 7.1	ddd	JH4-H5 \approx 8-9, JH4-F3 \approx 8-10, JH4-F2 \approx 2-3
H-5	6.7 - 6.9	ddd	JH5-H4 \approx 8-9, JH5-F3 \approx 4-6, JH5-Br6 \approx 0.5-1
OH	5.0 - 6.0	br s	-

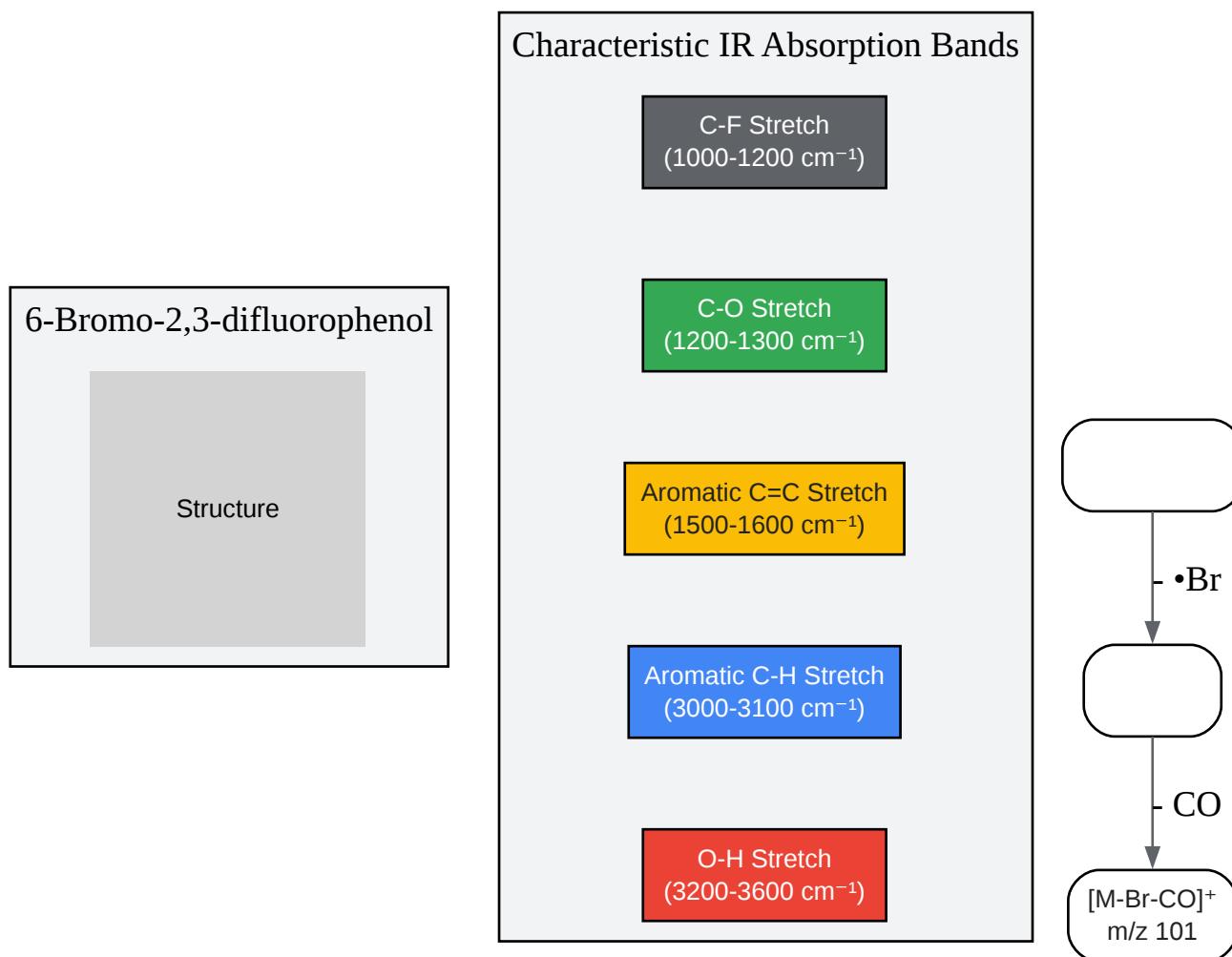
Note: The predicted chemical shifts are based on typical values for substituted phenols and the multiplicities are complex due to both ¹H-¹H and ¹H-¹⁹F couplings.[5][6]

Experimental Protocol for ¹H NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of 6-Bromo-2,3-difluorophenol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Setup: Place the NMR tube into the spectrometer probe.

- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Acquisition: Acquire the ^1H NMR spectrum using standard parameters, typically with a spectral width of -2 to 12 ppm, a pulse angle of 45°, and a sufficient number of scans (16-64) to obtain a good signal-to-noise ratio.[7]

Structural Assignment via ^1H NMR



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